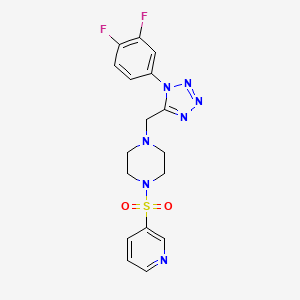

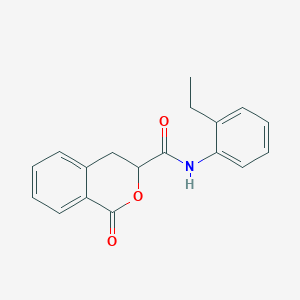

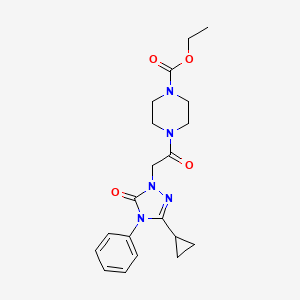

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules such as 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine involves multi-step reactions and precise control over the reaction conditions. In the case of the related compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a four-step synthetic approach was employed. The key step involved the introduction of a trimethylstannyl leaving group via palladium catalysis, which was later used for electrophilic fluorination with [18F]F2 to introduce the radioactive fluorine isotope. This process resulted in a compound with high specific radioactivity, which is essential for imaging applications such as positron emission tomography (PET) .

Molecular Structure Analysis

The molecular structure of compounds in this class is often complex and requires detailed analysis to understand. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined using X-ray crystallography. The analysis revealed that the benzimidazole ring is nearly planar and forms a significant dihedral angle with the fluorophenyl ring, indicating the potential for diverse chemical interactions. Additionally, the piperazine ring was found to adopt a chair conformation, which is a common and stable conformation for this type of heterocycle .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically characterized by the formation of heterocyclic structures and the introduction of functional groups that can interact with biological targets. For example, the synthesis of the fluorophenyl piperazine derivative involved a nucleophilic substitution reaction where a trimethylstannyl group was displaced by a radioactive fluorine atom. Such reactions are crucial for the development of imaging agents that can selectively bind to receptors in the brain, such as dopamine D4 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of fluorine atoms and piperazine rings can significantly affect the compound's lipophilicity, solubility, and ability to cross the blood-brain barrier. These properties are essential for the compound's function as an imaging agent, as they determine its distribution and retention in the brain. The specific radioactivity and radiochemical purity are also critical parameters, as they impact the quality of the imaging and the safety of the compound for in vivo studies .

Applications De Recherche Scientifique

Conformational Analysis in Antipsychotic Research

A study by Raviña et al. (2000) explored conformationally restricted butyrophenones, which are related to the chemical structure . These compounds, including variations like 4-(2-pyridyl)piperazine, showed potential as antipsychotic agents. Their binding affinity for dopamine and serotonin receptors was analyzed, indicating their relevance in neurochemical studies and as potential neuroleptic drugs (Raviña et al., 2000).

Platelet-Activating Factor Antagonists

Carceller et al. (1996) synthesized and studied compounds including 1-acyl-4-piperidyl)methyl variants as potent platelet-activating factor (PAF) antagonists. This research demonstrates the application of such compounds in addressing cardiovascular issues, specifically in controlling platelet aggregation (Carceller et al., 1996).

Antagonists for the Treatment of Migraines

Habernickel (2001) discussed compounds like 1-[3-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)propyl]-4-[(3-oxo-2-phenyl-piperazin-1-yl)-methyl]-piperidine as potential 5-HT-1D receptor agonists for migraine treatment. The structural similarity to 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine indicates its potential in migraine therapy (Habernickel, 2001).

Synthesis and Docking Studies for Medicinal Chemistry

Balaraju et al. (2019) conducted synthesis and docking studies on piperazine-1-yl-1H-indazole derivatives, highlighting the importance of these compounds in medicinal chemistry. This research underlines the role of such chemicals in drug design and their potential biological activities (Balaraju, V., Kalyani, S., & Laxminarayana, E., 2019).

Antidiabetic Drug Research

Bindu et al. (2019) studied triazolo-pyridazine-6-yl-substituted piperazines for their potential as anti-diabetic medications. Their work showcases the use of such compounds in addressing diabetes through Dipeptidyl peptidase-4 (DPP-4) inhibition (Bindu, B., Vijayalakshmi, S., & Manikandan, A., 2019).

Antifungal Azoles

Upadhayaya et al. (2004) synthesized and evaluated antifungal azoles, including piperazine derivatives. These compounds demonstrated significant antifungal activity, highlighting their potential in treating fungal infections (Upadhayaya, R., Sinha, N., Jain, S., Kishore, N., Chandra, R., & Arora, S., 2004).

Propriétés

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUBEFHRVBKPDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2500905.png)

![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)

![2,4,7-Trimethyl-6-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2500915.png)

![4-Bromo-2-{[(5-bromo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2500922.png)